The compound can be found in chemical databases like the Comparative Toxicogenomics Database ([CTD])(). However, these entries typically focus on physical properties and safety information, not specific research applications.
One supplier lists this compound as available for purchase ([FroggaBio]), but there is no description of its uses.
GW5074 is a selective and potent inhibitor of the C-Raf kinase, with a reported IC50 value of approximately 9 nM. This compound is notable for its ability to interfere with the phosphorylation of extracellular signal-regulated kinases 1 and 2, which are critical components in various signaling pathways related to cell growth and proliferation. GW5074 is classified as an indolone derivative and has been primarily studied for its potential applications in cancer therapy, particularly in targeting colorectal cancer and pancreatic cancer cells .
Details on specific synthetic routes can be found in specialized literature on organic synthesis .
The biological activity of GW5074 has been extensively studied, particularly its synergistic effects when combined with other chemotherapeutic agents like sorafenib. In colorectal cancer cell lines, GW5074 has been shown to enhance the cytotoxic effects of sorafenib by reducing its effective dosage significantly. This combination therapy not only increases apoptosis rates but also disrupts mitochondrial functions, leading to enhanced production of reactive oxygen species (ROS) in treated cells . Additionally, GW5074 has demonstrated efficacy in inhibiting polyamine uptake in pancreatic cancer cells, further highlighting its potential as a therapeutic agent .
GW5074's primary applications lie within cancer therapeutics, particularly as a C-Raf inhibitor. Its ability to potentiate the effects of other chemotherapeutic agents makes it a candidate for combination therapies aimed at overcoming drug resistance in cancers such as colorectal and pancreatic tumors. Additionally, its role in inhibiting polyamine transport suggests potential applications in other malignancies where polyamines are implicated .
Interaction studies have revealed that GW5074 can significantly enhance the efficacy of existing treatments like sorafenib by acting synergistically to induce apoptosis and inhibit tumor growth. The combination index calculations indicate that GW5074 reduces the required doses of sorafenib while maintaining or enhancing therapeutic effects. This synergistic relationship is primarily mediated through alterations in mitochondrial dynamics and ROS generation . Furthermore, studies suggest that GW5074 may interact with other signaling pathways, including those involving phosphatidylinositol 3-kinase/Akt, further broadening its potential therapeutic applications .
Several compounds share structural or functional similarities with GW5074. Below is a comparison highlighting their unique aspects:
Compound Name | Mechanism of Action | IC50 (nM) | Unique Features |
---|---|---|---|
Sorafenib | Multi-kinase inhibitor (including B-Raf) | ~17-31 | Targets multiple pathways including VEGFR |
PP2 | Src family kinase inhibitor | ~30 | Primarily targets Src kinases involved in cell signaling |
PLX4032 | B-Raf inhibitor | ~0.5 | Specifically targets B-Raf mutations common in melanoma |
Vemurafenib | B-Raf inhibitor | ~0.1 | Highly selective for mutated B-Raf proteins |
GW5074's specificity for C-Raf distinguishes it from these compounds, which may target broader or different aspects of the MAPK pathway or other signaling cascades .
The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde represents a critical intermediate in GW5074 production. Multiple synthetic approaches have been developed to access this key building block efficiently.
The most widely employed synthetic route utilizes p-cresol as starting material through a sequential bromination and oxidation process. The method employs p-cresol and o-dichlorobenzene as raw materials, processing through low-temperature bromination at 32-42°C, followed by high-temperature bromination at 145-168°C, hydrolysis, dehydration and drying to synthesize 3,5-dibromo-4-hydroxybenzaldehyde [3]. This approach demonstrates clear mechanistic pathways with simple operation and high product yield while reducing water content.
An alternative approach involves direct bromination of 4-hydroxybenzaldehyde derivatives using controlled bromination conditions. The process requires careful temperature control and precise stoichiometric ratios to achieve selective dibromination at the 3,5-positions while maintaining the aldehyde functionality intact [4].
Cobalt-catalyzed oxidative synthesis represents another viable approach for 3,5-dibromo-4-hydroxybenzaldehyde production. The process involves oxidation of corresponding p-cresol derivatives with oxygen using cobalt compounds as catalysts. This method allows selective oxidation of the methyl group at the para-position to a formyl group while maintaining the halogen substituents unchanged [5].
The reaction conditions include:
Critical parameters affecting yield optimization include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 32-42°C (low-temp bromination) | 85-92% yield [3] |
Temperature | 145-168°C (high-temp bromination) | Enhanced selectivity |
Reaction Time | 2-6 hours | Conversion efficiency |
Solvent System | o-Dichlorobenzene/organic solvents | Solubility enhancement |
The oxindole scaffold represents a privileged structural motif found in various bioactive targets and natural products [6]. Functionalization of the oxindole core at the C3 position is essential for GW5074 synthesis.
Transition-metal-catalyzed methodologies have been developed for oxindole scaffold construction. These strategies generally revolve around generation of high-energy organometallic intermediates which undergo cyclization reactions through domino processes [6]. Three unique strategies have been identified:
The Knoevenagel condensation of oxindole with aromatic aldehydes represents a fundamental approach for 3-alkylidene oxindole synthesis. Various catalytic systems have been developed:
Cerium Oxide Catalyzed Synthesis: CeO2 catalysts demonstrate high efficiency for synthesis of E-selective 3-alkenyl-oxindoles from oxindole and aldehydes [7]. The method operates through acid-base bifunctional properties of CeO2, where Lewis acid sites activate aldehydes while basic sites generate enolate intermediates.
Reaction conditions:
Proline-Catalyzed Methodologies: Organocatalytic approaches using proline derivatives enable asymmetric synthesis with enhanced stereoselectivity [8]. The mechanism involves enamine formation, carbonyl addition activated by carboxylic acid functionality, followed by hydrolysis.
Alternative strategies for oxindole core construction include:
Palladium-catalyzed cross-coupling reactions play a crucial role in introducing iodine functionality at the C5 position of the indolin-2-one scaffold.
Palladium-catalyzed C-H iodination using molecular I2 as the sole oxidant represents an efficient approach for selective iodine introduction [12]. The methodology employs Pd(OAc)2 catalyst with CsOAc as iodide scavenger to close the catalytic cycle.
Optimized reaction conditions:
Hypervalent iodine reagents serve as efficient oxidants and arylating agents in palladium-catalyzed transformations [13]. These reagents enable Pd(II)/Pd(IV) redox cycles, facilitating C-H functionalization reactions.
Key advantages include:
Systematic optimization of palladium-catalyzed reactions involves several parameters:
Parameter | Optimization Range | Impact |
---|---|---|
Catalyst Loading | 0.5-5 mol% | Cost-efficiency balance |
Temperature | 25-150°C | Reaction rate vs. selectivity |
Ligand System | Various phosphines | Activity and selectivity |
Base Selection | CsOAc, K2CO3, Et3N | Reaction efficiency |
Column chromatography remains the primary purification technique for GW5074 and related intermediates [14]. The technique enables separation based on differential adsorption of compounds to stationary phases.
Silica Gel Chromatography: Normal phase silica gel chromatography is widely applicable for GW5074 purification. The stationary phase consists of highly polar silica gel that interacts strongly with polar compounds [15].
Optimization parameters:
High-Performance Liquid Chromatography (HPLC): Advanced HPLC systems equipped with sophisticated stationary phases enable rapid separation and quantification of complex mixtures [16]. Recent advancements focus on improved separation efficiency, resolution, and throughput.
Supercritical Fluid Chromatography (SFC) has gained popularity as a powerful purification technique for pharmaceutical compounds [16]. SFC utilizes supercritical fluids such as carbon dioxide as mobile phase, offering advantages including:
Membrane-based purification techniques offer scalable and gentle processing conditions [16]. Methods include ultrafiltration and microfiltration with advantages such as:
Process Intensification: Implementation of continuous flow reactors versus traditional batch reactors enhances yield optimization [17]. Continuous flow systems provide:
Machine Learning Applications: Advanced machine learning algorithms enable predictive optimization of reaction conditions [18]. Applications include:
High-Throughput Screening: Automated screening techniques enable rapid testing of multiple reaction conditions [17]. Benefits include:
Temperature Optimization: Systematic temperature studies demonstrate optimal ranges for maximum yield and selectivity [19]. For bromination reactions, temperatures below -5°C provide enhanced selectivity for mono-brominated products, with temperature spikes not exceeding 20°C maintaining high selectivity.
Solvent Effects: Solvent selection significantly impacts reaction rates, yields, and product selectivity [20]. Mechanisms include:
Pressure Effects: High-pressure synthesis enables unique chemical transformations not accessible under ambient conditions [21]. Applications include: